Home > Products > Screening Compounds P27592 > Ceftobiprole medocaril
Ceftobiprole medocaril - 376653-43-9

Ceftobiprole medocaril

Catalog Number: EVT-3269508
CAS Number: 376653-43-9
Molecular Formula: C26H26N8O11S2
Molecular Weight: 690.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceftobiprole medocaril is a [ceftobiprole] prodrug.
Ceftobiprole Medocaril is a water-soluble prodrug of ceftobiprole, a pyrrolidinone cephalosporin antibiotic, with bactericidal activity. Ceftobiprole binds to and inactivates penicillin-binding proteins (PBPs), enzymes involved in the terminal stages of bacterial cell wall assembly and cell wall reshaping during bacterial growth and division. This agent exhibits a broad spectrum of activity against gram-negative and gram-positive pathogens including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA). Ceftobiprole is refractory to hydrolysis by class A and class C lactamases.
Classification

Ceftobiprole medocaril belongs to the class of beta-lactam antibiotics. It is specifically categorized as a cephalosporin due to its structural characteristics and mechanism of action, which involve the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) .

Synthesis Analysis

The synthesis of ceftobiprole medocaril involves several methods that utilize different chemical reactions to produce the final compound. A notable synthesis route includes:

  1. Starting Materials: The process begins with (6R,7R)-7-amino-3-chloromethyl-8-oxo-5-thia-1-azabicyclo[4,2,0]octyl-2-alkene-2 formic as part A and (Z)-2-(5-amino-[1,2,4]thiadiazole-3-yl)-2-hydroxy imino isopropoxyiminoacetate as part B.
  2. Catalysis: An organic base catalyzes the reaction between parts A and B to generate an intermediate compound. This intermediate undergoes further transformation through a Witting reaction to yield ceftobiprole medocaril .
  3. Alternative Routes: Other synthesis pathways have been explored, including methods that eliminate the need for protection and deprotection steps of functional groups, making them more efficient for industrial production .

These methods emphasize simplicity and cost-effectiveness while ensuring high yields of the desired antibiotic.

Molecular Structure Analysis

Ceftobiprole medocaril has a complex molecular structure characterized by a beta-lactam ring and a thiadiazole moiety. The molecular formula is C19H22N6O5SC_{19}H_{22}N_{6}O_{5}S, and it has a molecular weight of approximately 426.48 g/mol.

Structural Features

  • Beta-lactam Ring: Essential for its antibacterial activity, this ring structure allows the antibiotic to interact effectively with PBPs.
  • Thiadiazole Group: Contributes to its broad-spectrum activity against resistant pathogens.
  • Stereochemistry: The compound exhibits specific stereochemical configurations at certain positions which are critical for its biological activity.

The three-dimensional conformation of ceftobiprole medocaril allows it to fit into the active sites of PBPs, facilitating its mechanism of action against bacterial cell walls .

Chemical Reactions Analysis

Ceftobiprole medocaril undergoes various chemical reactions during its synthesis and metabolism:

  1. Amidation Reaction: The formation of the intermediate involves an amidation reaction between parts A and B.
  2. Witting Reaction: This reaction is crucial for constructing the final product from the generated intermediate.
  3. Hydrolysis: Upon administration, ceftobiprole medocaril is hydrolyzed to release active ceftobiprole in vivo.

These reactions highlight the importance of functional group transformations in developing effective antibiotics .

Mechanism of Action

Ceftobiprole exerts its antibacterial effects primarily through:

  1. Binding to Penicillin-Binding Proteins: Ceftobiprole binds with high affinity to various PBPs, particularly PBP2a in MRSA, which is responsible for conferring resistance to methicillin.
  2. Inhibition of Cell Wall Synthesis: By binding to these proteins, ceftobiprole inhibits their transpeptidase activity necessary for peptidoglycan cross-linking in bacterial cell walls. This leads to cell lysis and death of susceptible bacteria .

The efficacy against multidrug-resistant strains makes ceftobiprole an important therapeutic option in treating serious infections.

Physical and Chemical Properties Analysis

Ceftobiprole medocaril exhibits several noteworthy physical and chemical properties:

Pharmacokinetics

  • Bioavailability: Rapidly converted to active ceftobiprole after intravenous administration.
  • Protein Binding: Approximately 16%, indicating a low potential for drug interactions related to protein displacement.
  • Elimination Half-life: Approximately 2 hours; primarily excreted via urine .

These properties are critical for determining dosing regimens and potential side effects in clinical use.

Applications

Ceftobiprole medocaril is utilized primarily in clinical settings for:

  1. Treatment of Pneumonia: Effective against both community-acquired pneumonia and hospital-acquired pneumonia (excluding ventilator-associated pneumonia).
  2. Broad-Spectrum Antibacterial Activity: Its ability to target resistant strains makes it valuable in treating infections caused by Gram-positive organisms (e.g., MRSA) and certain Gram-negative organisms (e.g., Pseudomonas aeruginosa) .
  3. Empirical Therapy Options: Due to its broad-spectrum nature, it simplifies initial empirical therapy choices for serious bacterial infections in hospitalized patients.
Introduction to Ceftobiprole Medocaril

Historical Development and Approval Milestones

The developmental trajectory of ceftobiprole medocaril spans nearly two decades of rigorous scientific evaluation:

  • Initial Discovery and Early Setbacks: Originally designated BAL9141 (active moiety) and BAL5788 (prodrug), the compound was codeveloped by Basilea Pharmaceutica and Johnson & Johnson's Janssen unit. Despite demonstrating promising efficacy in Phase III trials for acute bacterial skin and skin structure infections (ABSSSI), the FDA issued a non-approval letter in 2009 due to concerns about data integrity from certain clinical study sites [9]. This setback necessitated additional verification studies, delaying the U.S. approval timeline.
  • International Approvals: Health Canada granted the first major regulatory approval in October 2017 for hospital-acquired pneumonia (excluding ventilator-associated pneumonia) and community-acquired pneumonia [6] [9]. Subsequent authorizations followed in multiple European countries (marketed as Zevtera® or Mabelio®) and China, establishing a global therapeutic footprint [8].
  • Landmark FDA Clearance: On April 3, 2024, the U.S. FDA approved ceftobiprole medocaril (brand name Zevtera®) for three critical indications: adult patients with Staphylococcus aureus bloodstream infections (including right-sided infective endocarditis), ABSSSI, and community-acquired bacterial pneumonia in adults and pediatric patients ≥3 months [1] [6] [15]. This approval marked the first new antibiotic treatment for S. aureus bacteremia in 15 years and represented the first beta-lactam agent approved for this serious condition [8].

Table 1: Key Regulatory Milestones for Ceftobiprole Medocaril

YearRegulatory EventRegion/AuthoritySignificance
2009Complete Response LetterUS FDAInitial non-approval due to data quality concerns
2017First Market ApprovalHealth CanadaIndications: HAP (non-VAP) and CAP
2020EMA ApprovalEuropean UnionTrade names Zevtera®/Mabelio® for pneumonia
2024Full FDA ApprovalUnited StatesTriple indication including SAB, ABSSSI, CABP

The FDA approval leveraged data from three pivotal Phase III trials:

  • ERADICATE: Demonstrated non-inferiority against daptomycin (with optional aztreonam) in S. aureus bacteremia, with overall success rates of 69.8% versus 68.7% respectively at the test-of-cure visit [1] [6].
  • TARGET: Achieved 91.3% early clinical response in ABSSSI compared to 88.1% for vancomycin plus aztreonam [1] [3].
  • CABP Studies: Showed comparable clinical cure rates (76.4% vs. 79.3%) between ceftobiprole and ceftriaxone (± linezolid) in adults, with supporting data from pediatric trials [1] [6]. The compound holds Qualified Infectious Disease Product (QIDP) designation under the Generating Antibiotic Incentives Now (GAIN) Act, securing 10 years of U.S. market exclusivity [8].

Classification within Fifth-Generation Cephalosporins

Ceftobiprole medocaril belongs to the fifth-generation cephalosporin classification, distinguished by enhanced activity against Gram-positive pathogens – particularly methicillin-resistant staphylococci – while retaining clinically useful Gram-negative coverage:

  • Mechanistic Differentiation: Unlike earlier cephalosporins, ceftobiprole demonstrates high-affinity binding to penicillin-binding protein 2a (PBP2a), the altered transpeptidase enzyme conferring methicillin resistance in staphylococci [4] [5] [9]. The protonated pyrrolidine group within its molecular structure facilitates penetration through the cell wall of resistant strains and enables tight binding to the hydrophobic active site of PBP2a [5]. Additionally, it targets PBP2x in penicillin-resistant Streptococcus pneumoniae and PBP5 in Enterococcus faecalis, though not E. faecium [6] [9].
  • Spectrum Characteristics: Ceftobiprole's microbiological profile bridges the gap between anti-MRSA agents like vancomycin and broad-spectrum cephalosporins:
  • Gram-positive Coverage: Maintains potent activity against MRSA (MIC~90~ ≤2 mg/L), vancomycin-intermediate S. aureus (VISA), heteroresistant VISA (hVISA), and linezolid/daptomycin-nonsusceptible strains [4] [5] [19]. Time-kill studies demonstrate bactericidal activity against 92% of drug-resistant staphylococcal isolates at concentrations twice the MIC [4].
  • Gram-negative Coverage: Exceeds the spectrum of third-generation cephalosporins with reliable activity against Pseudomonas aeruginosa (MIC~90~ comparable to cefepime), Haemophilus influenzae, and Enterobacteriaceae not producing extended-spectrum β-lactamases (ESBLs) [4] [6] [20]. However, like other cephalosporins, it lacks reliable activity against ESBL-producers, carbapenemases (KPC, metallo-β-lactamases), or Acinetobacter species [9].

Table 2: Comparative In Vitro Activity of Ceftobiprole Against Key Pathogens

Pathogen CategoryRepresentative OrganismsCeftobiprole MIC₉₀ (mg/L)Comparative Agents
Gram-positiveMSSA0.5Cefazolin: 1
MRSA2Vancomycin: 1
Penicillin-resistant S. pneumoniae≤1Ceftriaxone: >2
Gram-negativePseudomonas aeruginosa8Cefepime: 8
Haemophilus influenzae≤0.12Ampicillin: Varies
Escherichia coli (non-ESBL)0.25Ceftriaxone: ≤0.25

Serial passage resistance induction studies reveal a significant advantage over comparator antibiotics. While moxifloxacin and linezolid developed high-level resistance (MIC >64 mg/L) within 4-28 passages, ceftobiprole reached a plateau at 32 mg/L after 50 passages, indicating a lower propensity for resistance development during treatment [4]. This stability profile, combined with demonstrated antibiofilm activity exceeding rifampicin and vancomycin against S. aureus biofilms, positions ceftobiprole as a valuable option for device-associated infections [6] [23].

Global Regulatory Positioning for Antibiotic-Resistant Infections

Ceftobiprole medocaril has secured strategically differentiated regulatory positioning worldwide as a critical tool against antimicrobial resistance:

  • Incentive Structures and Designations: Beyond its U.S. QIDP status, ceftobiprole has received multiple orphan drug designations for Staphylococcus aureus bacteremia in both the U.S. and EU, providing extended market exclusivity [8]. Development benefited from approximately $112 million in U.S. federal funding, including Biomedical Advanced Research and Development Authority (BARDA) support recognizing its importance for antimicrobial resistance preparedness [8] [10]. The European Medicines Agency (EMA) approval specifically highlighted its value in pneumonia caused by MRSA and other multidrug-resistant pathogens [6].
  • Regional Approval Variations: Regulatory approvals reflect epidemiological priorities:
  • United States: Emphasis on S. aureus bacteremia (including MRSA) and ABSSSI, addressing CDC-identified critical needs with approximately 120,000 annual S. aureus bloodstream infections [1] [8].
  • Europe and Canada: Focused positioning for hospital-acquired pneumonia (non-ventilator) and community-acquired pneumonia, reflecting local resistance patterns and healthcare-associated infection priorities [6] [9].
  • Asia-Pacific: Approvals in China and Southeast Asian markets emphasize MRSA coverage where resistance rates exceed 40% in some regions [10].
  • Market Impact: The U.S. launch in May 2025 targeted a projected $5.5 billion anti-MRSA market by 2030 [8] [10]. Basilea's partnership with Innoviva Specialty Therapeutics in December 2024 established specialized commercialization pathways targeting hospital formularies and infectious disease specialists [10]. This focused distribution model recognizes the compound's role as a first-line option for documented MRSA bacteremia and as empiric coverage in suspected polymicrobial ABSSSI where Gram-negative involvement is possible [3] [6].

Table 3: Global Regulatory Status and Designations for Ceftobiprole Medocaril

RegionMarketing AuthorizationKey Approved IndicationsSpecial Designations
United StatesFDA (Apr 2024)SAB, ABSSSI, CABPQIDP, Orphan Drug (SAB)
European UnionEMA (2020)HAP (non-VAP), CAPOrphan Medicinal Product
CanadaHealth Canada (2017)HAP (non-VAP), CAPPriority Review
ChinaNMPA (2022)HAP, CAP
SwitzerlandSwissmedic (2019)HAP, CAP

Regulatory agencies universally contraindicate ceftobiprole for ventilator-associated bacterial pneumonia (VABP) based on Phase III data showing increased mortality compared to ceropenem plus linezolid (33.3% vs 22.2%) [1] [9]. This specific restriction highlights the nuanced clinical positioning where pathogen spectrum, pharmacokinetic penetration, and resistance patterns necessitate indication-specific utilization. Future regulatory expansions may include pediatric bacteremia indications and orphan status for implant-associated MRSA infections, leveraging its biofilm-penetrating properties [6] [24].

Note: Compound names referenced: Ceftobiprole medocaril, Ceftobiprole, Zevtera, Mabelio, BAL9141, BAL5788, RO0639141-000

Properties

CAS Number

376653-43-9

Product Name

Ceftobiprole medocaril

IUPAC Name

(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(Z)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C26H26N8O11S2

Molecular Weight

690.7 g/mol

InChI

InChI=1S/C26H26N8O11S2/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31)/b11-6-,30-15+/t13-,16-,22-/m1/s1

InChI Key

HFTSMHTWUFCYMJ-ZOZZGPHGSA-N

SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)O)C3=O

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C/C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)O)/C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.